molecular formula C20H24N6O2 B5615597 4,6-dimethoxy-2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine

4,6-dimethoxy-2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine

Cat. No. B5615597
M. Wt: 380.4 g/mol
InChI Key: UEDBGIWKTSXFJJ-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine is a chemical compound that has been studied in various contexts due to its interesting structural and chemical properties. This compound is part of a broader class of chemicals that are often explored for their potential in various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of compounds similar to 4,6-dimethoxy-2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine often involves multi-step chemical processes. These processes may include the formation of key intermediate structures, such as pyrimidines and piperidines, which are then further modified to achieve the desired compound. The synthesis can involve reactions like Curtius rearrangement, Friedel-Crafts strategy, and oxidative cyclization (Dabaeva et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds like 4,6-dimethoxy-2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine is characterized by the presence of multiple ring systems, including pyrimidine and piperidine rings. These structures can adopt various conformations and are often planar or nearly planar. The specific geometry and electronic distribution in these molecules can significantly impact their chemical reactivity and physical properties (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The reactivity of such compounds is influenced by the presence of functional groups on the pyrimidine and piperidine rings. These functional groups can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The compounds' reactivity is also influenced by the electron-donating and withdrawing effects of the substituents (Rao et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, such as melting point, solubility, and crystalline structure, are closely related to their molecular structure. Factors like the degree of planarity, the presence of hydrogen bonding, and intermolecular interactions can significantly influence these properties. The crystalline structure is often stabilized by non-covalent interactions like hydrogen bonds and π-π stacking (Bushuev et al., 2010).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and redox potential, are determined by the electronic structure of the compound. The presence of electron-donating or withdrawing groups on the rings can modulate these properties, influencing the compound's behavior in chemical reactions and potential applications (Wijtmans et al., 2004).

properties

IUPAC Name

4,6-dimethoxy-2-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-27-17-12-18(28-2)24-20(23-17)25-9-5-16(6-10-25)19-22-8-11-26(19)14-15-4-3-7-21-13-15/h3-4,7-8,11-13,16H,5-6,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDBGIWKTSXFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethoxy-2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine

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